N-(2-Chloro-6-nitrophenyl)methanesulfonamide
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Overview
Description
N-(2-Chloro-6-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7ClN2O4S It is characterized by the presence of a chloro group, a nitro group, and a methanesulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-nitrophenyl)methanesulfonamide typically involves the reaction of 2-chloro-6-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The general reaction scheme is as follows:
2-chloro-6-nitroaniline+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methanesulfonamide group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(2-Amino-6-chlorophenyl)methanesulfonamide.
Oxidation: Formation of methanesulfonic acid derivatives.
Scientific Research Applications
N-(2-Chloro-6-nitrophenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The chloro and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the methanesulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-nitrophenyl)methanesulfonamide
- N-(2-Bromo-6-nitrophenyl)methanesulfonamide
- N-(2-Chloro-6-nitrophenyl)ethanesulfonamide
Uniqueness
N-(2-Chloro-6-nitrophenyl)methanesulfonamide is unique due to the specific positioning of the chloro and nitro groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows for specific applications in chemical synthesis and biological research that may not be achievable with similar compounds.
Properties
IUPAC Name |
N-(2-chloro-6-nitrophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4S/c1-15(13,14)9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLIFWGVKUJUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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